4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-chlorobenzoate
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Overview
Description
4-chlorobenzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester is a member of naphthalenes.
Scientific Research Applications
Antiviral Activity
4-Chlorobenzoic acid derivatives have been synthesized and evaluated for their antiviral properties. For instance, compounds related to 4-Chlorobenzoic acid have shown anti-tobacco mosaic virus activity, indicating potential in viral disease management (Chen et al., 2010).
Antibacterial and Enzyme Inhibition
Studies have explored the antibacterial and enzyme inhibition potential of compounds derived from chlorobenzoic acids. N-substituted-2-((5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)acetamide and its derivatives have been screened for antibacterial activity, highlighting the compound's potential in treating bacterial infections (Rasool et al., 2015).
Anticancer Evaluation
Compounds synthesized from chlorobenzoic acid, including 1,3,4-oxadiazole derivatives, have been evaluated for their anticancer properties. These studies indicate their potential effectiveness against certain cancer cell lines, suggesting a role in cancer therapy (Salahuddin et al., 2014).
Antioxidant and Antibacterial Activities
Derivatives of chlorobenzoic acid have also been examined for their antioxidant and antibacterial activities. Specific compounds have shown good activity in in vitro models, presenting possibilities for use in treatments that require antioxidant properties (Soumya & Rajitha, 2015).
Antifungal Activity
Chlorobenzoic acid derivatives have been tested for antifungal properties, indicating their potential as antifungal agents in medical and agricultural applications (Patel & Mehta, 2006).
Liquid Crystalline Properties
Research on chlorobenzoic acid derivatives has explored their liquid crystalline properties, which can have applications in materials science and electronics (Chothani et al., 2016).
Luminescence Properties
The luminescence properties of chlorobenzoic acid derivatives have been studied, suggesting potential applications in optoelectronics and material sciences (Kovalev et al., 1974).
Properties
Molecular Formula |
C23H15ClN2O3S |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-chlorobenzoate |
InChI |
InChI=1S/C23H15ClN2O3S/c24-18-12-10-17(11-13-18)22(27)28-14-3-4-15-30-23-26-25-21(29-23)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-13H,14-15H2 |
InChI Key |
ARXGQLDPZZWOCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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